Thyroid Hormone Receptor Antagonist, 1-850

説明

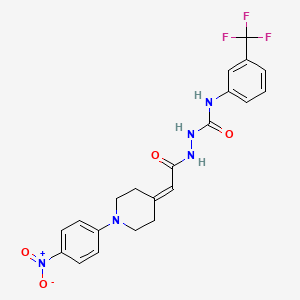

Thyroid Hormone Receptor Antagonist, 1-850 is a cell-permeable hydrazinyl-carboxamide compound . It functions as a selective and high-affinity thyroid receptor antagonist with an IC50 value of 1.5 μM in Hela cells . It controls the biological activity of Thyroid Hormone Receptor .

Synthesis Analysis

The synthesis of 1-850 involves a computer model of the thyroid hormone receptor (TR) ligand-binding domain in its predicted antagonist-bound conformation . A virtual screening algorithm was used to select 100 TR antagonist candidates out of a library of >250,000 compounds . The highest affinity antagonist (1-850) was divided into one core unit that was synthesized separately and one variable extremity, where polysubstituted phenylisocyanates could be used as building blocks to easily derivatize the hydrophobic .Molecular Structure Analysis

The molecular structure of 1-850 is a hydrazinyl-carboxamide compound . It is cell-permeable and acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist .Chemical Reactions Analysis

1-850 competitively blocks T3 binding to both TRα and TRβ . It demonstrates 1,000-fold lower affinity for TRα in intact cells compared with T3 .Physical And Chemical Properties Analysis

1-850 is a crystalline solid . It has a molecular weight of 463.4 . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .科学的研究の応用

Neuroscience Applications

The Thyroid Hormone Receptor Antagonist, 1-850, controls the biological activity of the Thyroid Hormone Receptor . This small molecule/inhibitor is primarily used for Neuroscience applications . It can help researchers study the role of thyroid hormones in brain development and function .

Hyperthyroidism Treatment

Antagonists of Thyroid Hormone Receptors, such as 1-850, offer an attractive strategy to treat hyperthyroidism . Hyperthyroidism is associated with tachycardia, heart failure, and skeletal muscle weakness and can have life-threatening outcomes . The antagonist can help regulate the overactive thyroid gland and bring the hormone levels back to normal .

Study of Thyroid Hormone Action

The antagonist can be used to study the action of thyroid hormones, which play a critical role in development, growth, cardiac function, and metabolism . By blocking the receptors, researchers can better understand how these hormones influence various physiological processes .

Investigation of Conformational Changes

The antagonist can be used to investigate the conformational changes of Thyroid Receptors in response to antagonists . This can provide valuable insights into the structural adaptations of the receptors and the molecular basis for their antagonism .

Development of Novel Therapeutics

Understanding the conformational adaptations triggered by TR antagonists is important for the development of novel therapeutics . The antagonist can be used in drug discovery and development processes to create more effective treatments for thyroid-related disorders .

Study of Gene Expression

The antagonist can suppress T3 (L-triiodothyronine) mediated interaction of TRα with nuclear receptor coactivator (NRC) and prevent the stimulation of gene expression . This can help researchers study the role of thyroid hormones in gene regulation .

Safety And Hazards

将来の方向性

There is a need for new small molecules that act as TR antagonists to treat hyperthyroidism . While novel compounds have been identified, to date none have been developed sufficiently to enter clinical trials . Furthermore, some drugs in the clinic (most importantly, amiodarone) and environmental pollution exhibit TR antagonist properties and thus have the potential to induce hypothyroidism in some people .

特性

IUPAC Name |

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMAYVNXNKBQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872471 | |

| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |

CAS RN |

251310-57-3 | |

| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

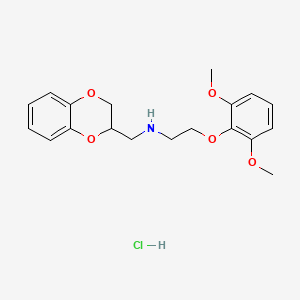

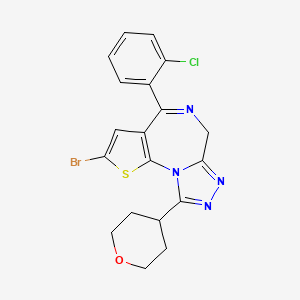

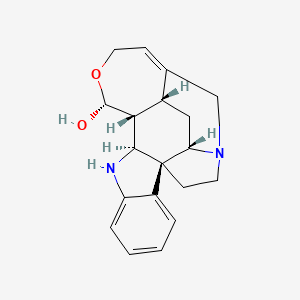

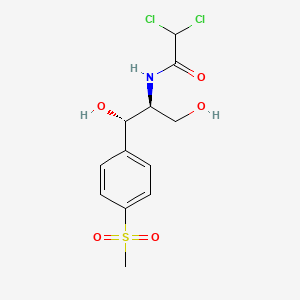

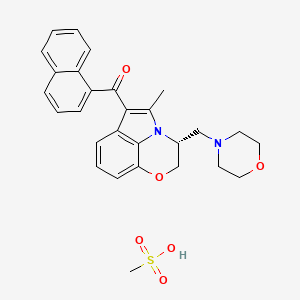

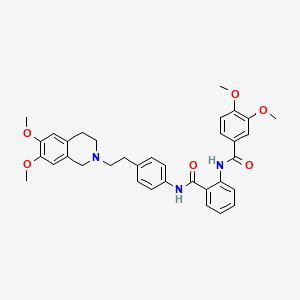

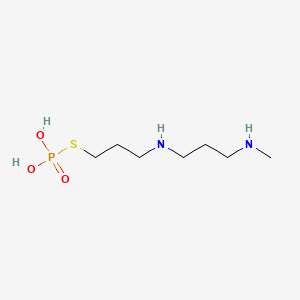

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B1683579.png)

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B1683582.png)

![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B1683595.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)